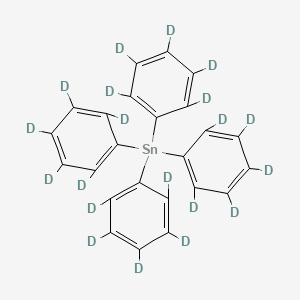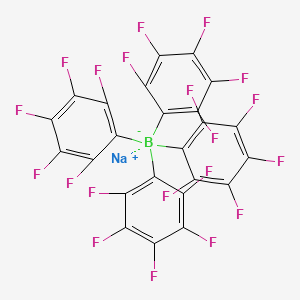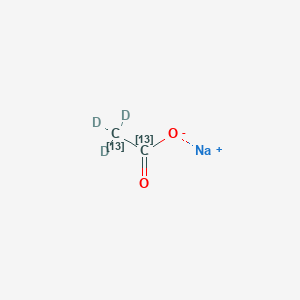
Vemurafenib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vemurafenib-d5 is a deuterated form of Vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is particularly significant in pharmacokinetic studies and drug metabolism research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vemurafenib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the deuterium atoms: This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis.
Coupling reactions: These are used to attach various functional groups to the core structure, including the chlorophenyl and difluorophenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity.
Use of deuterated solvents and reagents: To incorporate deuterium atoms efficiently.
Purification steps: Including crystallization and chromatography to obtain the final product with high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Vemurafenib-d5 has a wide range of applications in scientific research:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Vemurafenib.
Drug metabolism research: Helps in understanding the metabolic pathways and identifying metabolites.
Biological studies: Used in cell culture and animal models to study the effects of Vemurafenib on cancer cells.
Industrial applications: In the development of new formulations and drug delivery systems.
Mechanism of Action
Vemurafenib-d5 exerts its effects by inhibiting the BRAF V600E kinase, a mutated form of the BRAF protein that is involved in cell proliferation. By binding to the ATP-binding site of the mutant BRAF, this compound blocks the downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in melanoma cells .
Comparison with Similar Compounds
Dabrafenib: Another BRAF inhibitor used in melanoma treatment.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Cobimetinib: Another MEK inhibitor used in combination therapies.
Comparison: Vemurafenib-d5 is unique due to its deuterium incorporation, which can enhance its metabolic stability and reduce the formation of toxic metabolites. Compared to other BRAF inhibitors like Dabrafenib, this compound may offer improved pharmacokinetic properties and a different side effect profile .
Properties
CAS No. |
1365986-90-8 |
|---|---|
Molecular Formula |
C₂₃H₁₃D₅ClF₂N₃O₃S |
Molecular Weight |
494.95 |
Synonyms |
N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5; PLX 4032-d5; RG 7204-d5; Ro 51-85426-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


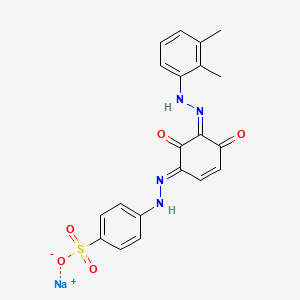
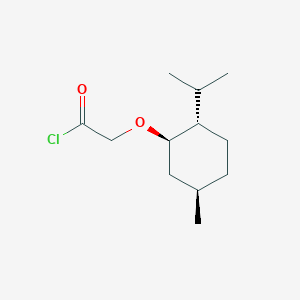
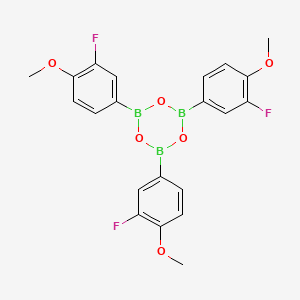

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
